![molecular formula C24H28ClN3O3 B12988183 6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the piperidinyl and pyridinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the piperidinyl group can lead to the formation of N-oxides, while reduction of the pyridinyl group can yield piperidines.
Applications De Recherche Scientifique
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The spirocyclic structure allows for a unique binding affinity, which can modulate the activity of these receptors and influence neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one: Lacks the piperidinyl and pyridinyl groups.
Pyridin-2-ylmethylpiperidine: Does not contain the spirocyclic core.
Uniqueness
The uniqueness of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride lies in its combination of a spirocyclic core with piperidinyl and pyridinyl groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H28ClN3O3 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
6-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]ethyl]spiro[[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c28-23-19-13-21-22(30-16-29-21)14-20(19)24(7-8-24)27(23)12-6-17-4-10-26(11-5-17)15-18-3-1-2-9-25-18;/h1-3,9,13-14,17H,4-8,10-12,15-16H2;1H |
Clé InChI |
QBBBYMJWDBGYHW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCN2C(=O)C3=CC4=C(C=C3C25CC5)OCO4)CC6=CC=CC=N6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


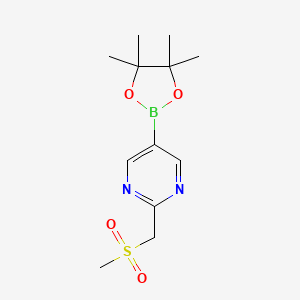
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
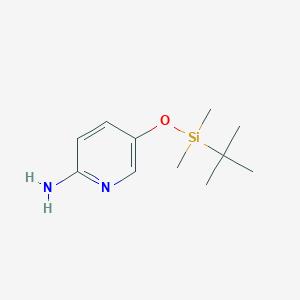
![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)

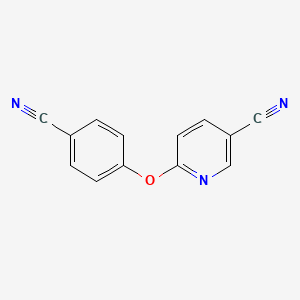
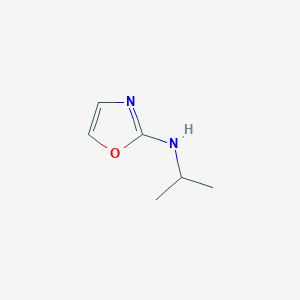
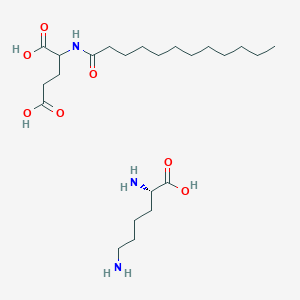
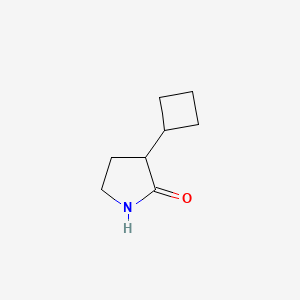
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
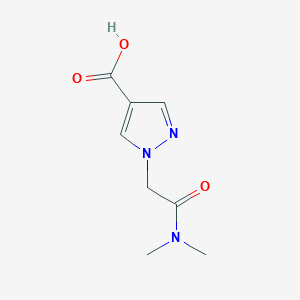
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
